5-Ethyl-3,4-dihydro-2H-pyrrole
Description
Contextualization within Nitrogen Heterocycle Chemistry
Nitrogen heterocycles are fundamental components in chemistry and biology, forming the core of numerous natural products, pharmaceuticals, and functional materials. orgsyn.org Pyrrolidines, pyrrolines (including dihydropyrroles), and pyrroles are foundational five-membered nitrogen-containing scaffolds. researchgate.net 5-Ethyl-3,4-dihydro-2H-pyrrole is a member of the dihydropyrrole family, which are partially saturated pyrrole (B145914) derivatives. The presence of both an imine functional group and a saturated carbon backbone within the same ring structure provides a unique combination of reactivity, allowing for transformations such as reduction to the corresponding pyrrolidine (B122466) or oxidation to the pyrrole. smolecule.com
Significance of the Dihydropyrrole Scaffold in Organic Synthesis
The dihydropyrrole structural motif is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.org This is because this core unit is found in a wide array of pharmacologically active natural products and alkaloids. orgsyn.orgrsc.org Consequently, the development of synthetic methods to access functionalized dihydropyrroles is an area of intense research interest. rsc.orgresearchgate.net These scaffolds serve as versatile building blocks for the synthesis of more complex molecules. researchgate.net For example, derivatives of 3,4-dihydro-2H-pyrrole can act as key intermediates in the preparation of substituted pyrrolidines and pyrroles, which are themselves important heterocyclic systems. researchgate.netbeilstein-journals.org The ability to introduce various substituents onto the dihydropyrrole ring allows for the creation of diverse molecular architectures, a key strategy in diversity-oriented synthesis for drug discovery. scilit.comlongdom.org
Overview of Research Trajectories on the Compound
Research involving the this compound scaffold and its derivatives has focused on several key areas, including novel synthetic methodologies and the exploration of its biological relevance.
One significant research trajectory is the development of new synthetic routes to access this heterocyclic system. A notable method involves the iodide ion-induced ring expansion of N-vinyl aziridines, which produces 5-substituted 3,4-dihydro-2H-pyrrole derivatives under mild conditions. beilstein-journals.org This approach has been used to synthesize various diethyl 5-alkyl/aryl/heteroaryl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. beilstein-journals.org Other synthetic strategies include the cyclization of bifunctional compounds like aminoaldehydes and aminoketones. mdpi.com Specifically, the cyclization of 2-amino-5-oxonitriles provides a direct route to derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. mdpi.com
Another major research focus is the application of these compounds as intermediates and their potential biological activity. The 3,4-dihydro-2H-pyrrole-2-carboxylic acid core is a key intermediate in the metabolic cycle of L-proline, which is crucial for the survival and proliferation of cancer cells. mdpi.com This has spurred investigations into substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives as potential antiproliferative agents. mdpi.com Screening of these compounds against human cancer cell lines has shown that some exhibit promising activity and selectivity. mdpi.com
Furthermore, the unique reactivity of the dihydropyrrole ring system continues to be explored. Research on related structures, such as 5-ethenyl-3,4-dihydro-2H-pyrrole, has revealed unusual reaction pathways. rsc.org For instance, these cyclic 1-azadienes can undergo 1,4-addition reactions with alcohols, a distinct reactivity pattern that highlights the synthetic potential of this class of compounds. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152336 | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-29-6 | |
| Record name | 2-Ethyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Ethyl 3,4 Dihydro 2h Pyrrole and Its Analogues
Catalytic Approaches to Pyrroline (B1223166) Ring Formation
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, offering powerful tools for the formation of the pyrroline ring through various intramolecular cyclization reactions. These methods often provide high levels of efficiency and selectivity under mild conditions.
Palladium-Catalyzed Isomerization Reactions from Unsaturated Amines
Palladium catalysts are exceptionally versatile for mediating the cyclization of unsaturated amines to form pyrroline rings. These transformations can proceed through several mechanistic pathways, including hydroamination and cycloisomerization. In a hydroamination approach, a palladium complex activates an amine and an alkene, facilitating an intramolecular nucleophilic attack to form the five-membered ring. For instance, the palladium-catalyzed intermolecular hydroamination of vinylarenes with arylamines has been shown to be efficient in the presence of an acid co-catalyst, suggesting a mechanism involving either nucleophilic attack on a coordinated alkene or the reaction of an activated amine with a palladium-alkyl species. organic-chemistry.orgacs.org
Domino or cascade reactions initiated by palladium-catalyzed cycloisomerization represent another powerful strategy. mdpi.com For example, 1,6-enynes can undergo a palladium-catalyzed cycloisomerization, which generates a reactive intermediate that can be trapped by various functional groups to yield complex heterocyclic structures. researchgate.net While not a direct isomerization of a simple amino-alkene, these processes showcase the capacity of palladium to initiate ring-forming isomerization cascades, which are fundamental to the synthesis of substituted pyrroline systems. nih.gov
| Reaction Type | Catalyst System | Substrate Type | Key Feature |
|---|---|---|---|
| Intermolecular Hydroamination | [Pd(OC(O)CF3)2]/DPPF + HOTf | Vinylarenes + Arylamines | Forms amine products via C-N bond formation. organic-chemistry.orgacs.org |
| Domino Cycloisomerization/Condensation | Palladacycle Complex + FeBr3 | Acetylenic Acids + Dinucleophiles | Initiates a cascade to form polyheterocycles. mdpi.com |
| Cycloisomerization/Dimerization | Pd(dba)2/dppb | Terminal Allenyl Ketones | Forms furan (B31954) rings, demonstrating Pd-catalyzed cycloisomerization. nih.gov |
Exploration of Alternative Transition Metal Catalysis for Ring Closure
While palladium is prominent, a range of other transition metals have been explored as effective catalysts for the ring closure of unsaturated amines and related precursors to form pyrroline scaffolds. These alternatives can offer complementary reactivity, different substrate scope, and sometimes improved cost-effectiveness.
Ruthenium: Ruthenium catalysts are highly effective for intramolecular oxidative amination of aminoalkenes. Systems such as [RuCl2(CO)3]2/dppp in the presence of a base can produce cyclic imines, including pyrrolines, in excellent yields. organic-chemistry.org
Rhodium: Cationic rhodium complexes are known to catalyze the intramolecular hydroamination of alkynes, providing an atom-efficient route to cyclic imines like 1-pyrrolines. researchgate.net
Gold: Gold catalysis has been successfully applied to the cycloisomerization of α-aminoallenes, leading to 2,5-dihydropyrroles. This method is particularly useful for accessing tailored pyrrole (B145914) precursors for more complex molecules.
Iron: Air- and moisture-stable iron catalysts have been developed for the chemoselective intramolecular hydroamination of α-allenic amines, yielding valuable 2,3-dihydropyrroles under mild conditions without the need for sensitive additives.
Nickel: Nickel catalysts, particularly reusable and earth-abundant nickel nanoparticle systems, are highly active for the hydrogenative cyclization of nitro ketones, which are precursors to 3,4-dihydro-2H-pyrroles. nih.gov This approach is part of a broader multicomponent strategy.
Copper: Copper(II) acetate (B1210297) can mediate the domino cyclization of olefins, while heterogeneous copper on carbon (Cu/C) has been used to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazine precursors. rsc.org
| Metal Catalyst | Reaction Type | Typical Precursor | Reference Finding |
|---|---|---|---|
| Ruthenium | Oxidative Amination | Aminoalkenes | Effective for cyclization to cyclic imines. organic-chemistry.org |
| Rhodium | Hydroamination | Alkynylamines | Atom-efficient route to 1-pyrrolines. researchgate.net |
| Iron | Hydroamination | Allenic amines | Works under mild conditions with an air-stable catalyst. |
| Nickel | Hydrogenative Cyclization | Nitro ketones | Utilizes an earth-abundant and reusable catalyst. nih.gov |
| Copper | Rearrangement/Cyclization | Dihydro-1,2-oxazines | Allows for one-pot synthesis of functionalized pyrroles. rsc.org |
Multicomponent Reactions and Cascade Processes for Pyrroline Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. Several MCRs and cascade processes have been devised for the synthesis of pyrroline scaffolds.
Another strategy involves the cyclocondensation of enones with aminoacetonitrile, which yields 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates. researchgate.net These intermediates can then be converted to the corresponding pyrroles or pyrrole-carbonitriles, demonstrating a sequential reaction pathway to build the heterocyclic core. Cascade reactions, such as a light-driven radical/polar cascade, have also been employed to access enantiomerically enriched pyrroline derivatives, highlighting the sophisticated reaction sequences that can be designed to build these structures. researchgate.netnih.gov
Asymmetric Synthesis and Enantioselective Routes to Substituted Dihydropyrroles
The synthesis of enantiomerically pure substituted dihydropyrroles is of paramount importance, as stereochemistry often dictates biological activity. Two primary strategies have been pursued: the use of enantiomerically enriched precursors derived from the chiral pool and the application of chiral catalysts to control the stereochemical outcome of the ring-forming reaction.
Utilization of Enantiomerically Enriched Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure molecules available from natural sources, such as amino acids, sugars, and terpenes. youtube.com These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. For instance, naturally occurring L-amino acids have been converted into chiral 3,4-disubstituted pyrroles. researchgate.net The general methodology involves converting a protected amino acid into an aldehyde, followed by olefination and a final intramolecular cyclization to construct the pyrrole ring. Although the final product in this example is the aromatic pyrrole, the key intermediates are chiral precursors whose stereocenter, derived from the starting amino acid, directs the stereochemistry of the final product. Similarly, both (R)- and (S)-aspartic acid have been used as chiral starting materials to synthesize enantiopure pyrrolidine-containing compounds, demonstrating the power of this approach. nih.gov
Development and Application of Chiral Catalysts
The development of chiral catalysts that can induce enantioselectivity in the synthesis of dihydropyrroles is a more modern and highly versatile approach. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Chiral Lewis acids, which feature a metal center coordinated to chiral organic ligands, are prominent in this field. wikipedia.org For example, chiral-at-metal rhodium(III) complexes, where the octahedral metal center itself is the exclusive source of chirality, have proven to be effective asymmetric catalysts for reactions like Michael additions that can be steps in pyrroline synthesis. nih.govnih.govrsc.org These catalysts activate substrates through two-point binding, enabling highly effective asymmetric induction.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has also been successfully applied. Isothiourea-based catalysts have been used for the enantioselective synthesis of cis-pyrrolizine derivatives, achieving outstanding stereocontrol. nih.gov Another innovative approach involves a light-driven, enantiomerically controlled radical/polar cascade reaction where stereoselectivity is governed by coordination to a chiral-at-rhodium catalyst, producing chiral 1-pyrroline (B1209420) derivatives. researchgate.netnih.gov
Strategic Functionalization of the Dihydropyrrole Core
The functionalization of the 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) scaffold is crucial for creating a diverse range of analogues with tailored properties. Key strategies include the regioselective introduction of carbon-based substituents and halogens, which can then serve as handles for further chemical transformations.
Regioselective Alkylation and Acylation Reactions
The introduction of alkyl and acyl groups at specific positions on the dihydropyrrole ring allows for significant structural variation. Acylation, in particular, has been effectively demonstrated.
One notable method involves the silver ion-mediated cyclization of ketoimidoyl chlorides, which are formed from the reaction of isonitriles with various acyl chlorides. This strategy provides direct access to 5-acyl-3,4-dihydro-2H-pyrroles. The reaction proceeds smoothly to yield the desired acylated pyrrolines, demonstrating tolerance for different acyl groups.
For example, the reaction of an isonitrile precursor with trimethylacetyl chloride, followed by silver trifluoromethanesulfonate-mediated cyclization, yields 5-(trimethylacetyl)-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole. This methodology has been applied to a range of acyl chlorides, affording the corresponding 5-acyl dihydropyrroles in good to excellent yields.
Table 1: Synthesis of 5-Acyl-3,4-dihydro-2H-pyrrole Analogues via Ketoimidoyl Chloride Cyclization This table is interactive. You can sort and filter the data.
| Acyl Chloride Precursor | Resulting 5-Acyl-dihydropyrrole Analogue | Isolated Yield (%) |
|---|---|---|
| Trimethylacetyl chloride | 5-(Trimethylacetyl)-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole | 91 |
| Cyclohexanecarbonyl chloride | 5-(Cyclohexanecarbonyl)-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole | 71 |
| Benzoyl chloride | 5-Benzoyl-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole | 76 |
| 2-(1,3-Dioxolanyl)acetyl chloride | 5-[2-(1,3-Dioxolanyl)acetyl]-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole | 61 |
While direct regioselective alkylation of the simple dihydropyrrole core is less commonly reported, functionalized pyrrolines with specific alkyl substitutions are often prepared through convergent syntheses where the alkyl groups are incorporated from the start.
Halogenation and Cross-Coupling Methodologies
Halogenated dihydropyrroles are valuable intermediates for subsequent functionalization, particularly through metal-catalyzed cross-coupling reactions.
Once a halogen or a suitable leaving group is installed on the dihydropyrrole core, cross-coupling reactions offer a powerful tool for creating carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. A highly efficient protocol for synthesizing 5-aryl-2,3-dihydropyrroles utilizes a tandem reaction sequence involving an intramolecular Heck reaction followed by an intermolecular Suzuki cross-coupling. researchgate.netrsc.org This cascade process starts from an olefin-tethered vinyl bromide and an arylboronic acid. The palladium(0) catalyst first initiates an intramolecular insertion of the tethered olefin (Heck reaction) to form the dihydropyrrole ring, followed by a Suzuki coupling with the arylboronic acid to install the aryl group at the C-5 position. researchgate.netrsc.org This methodology is compatible with a variety of functional groups on the arylboronic acid. rsc.org
Table 2: Palladium-Catalyzed Tandem Heck/Suzuki Reaction for Synthesis of 5-Aryl-2,3-dihydropyrrole Analogues This table is interactive. You can sort and filter the data.
| Arylboronic Acid | Resulting 5-Aryl-2,3-dihydropyrrole Analogue | Isolated Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-pyrrole derivative | 66 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrole derivative | 72 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrole derivative | 69 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrole derivative | 62 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrole derivative | 58 |
Novel Precursor-Based Syntheses of Dihydropyrroles
Constructing the dihydropyrrole ring from acyclic starting materials offers high flexibility in introducing various substituents and controlling stereochemistry. These methods often involve intramolecular cyclization of carefully designed linear precursors.
Routes from Hex-5-enylamine and (E)-Hex-4-enylamine Derivatives
The intramolecular cyclization of unsaturated amines, known as hydroamination, is a direct and atom-economical approach to forming nitrogen-containing heterocycles. researchgate.netwikipedia.org Substrates like hex-5-enylamine and hex-4-enylamine (B1658227) are ideal precursors for synthesizing five-membered rings.
Palladium-catalyzed carboamination reactions of N-protected γ-aminoalkenes, such as derivatives of (E)- or (Z)-hex-4-enylamines, provide a stereospecific route to substituted pyrrolidines, the saturated analogues of dihydropyrroles. nih.gov These reactions proceed via a syn-aminopalladation of an intermediate palladium(aryl)(amido) complex, resulting in a suprafacial addition of the nitrogen atom and an aryl group across the double bond. nih.gov The use of a weak base like cesium carbonate (Cs2CO3) enhances the tolerance for various functional groups. nih.gov While this specific method leads to pyrrolidines, the underlying principle of cyclizing hexenylamine derivatives is a key strategy in this field.
The cyclization of hex-5-enylamine derivatives has also been explored. For instance, the reaction of hex-5-enylcarbamates with benzeneselenenyl chloride can induce cyclization, although this often favors the formation of six-membered piperidine (B6355638) rings over five-membered pyrrolidine (B122466) rings. researchgate.net
Convergent Syntheses from Open-Chain Precursors (e.g., γ-amino esters)
Convergent syntheses, where the dihydropyrrole ring is assembled from multiple simple, open-chain molecules, are highly desirable for their efficiency and flexibility.
A robust method for synthesizing a wide array of 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of γ-nitro ketones. nih.gov These key precursors are readily accessible through a three-component reaction between a ketone, an aldehyde, and a nitroalkane. nih.gov The subsequent hydrogenation, often catalyzed by a reusable nickel catalyst, reduces the nitro group to an amine, which then spontaneously cyclizes with the ketone to form the dihydropyrrole ring. nih.gov This approach allows for the synthesis of di-, tri-, and tetrasubstituted dihydropyrroles with diverse substitution patterns. nih.gov
Table 3: Synthesis of Dihydropyrrole Analogues from Open-Chain Precursors via Hydrogenative Cyclization of γ-Nitro Ketones This table is interactive. You can sort and filter the data.
| Aldehyde Precursor | Ketone Precursor | Nitroalkane Precursor | Resulting Dihydropyrrole Product | Isolated Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Acetone | Nitroethane | 5-Ethyl-2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole | 84 |
| 4-Chlorobenzaldehyde | Acetone | Nitroethane | 5-(4-Chlorophenyl)-5-ethyl-2-methyl-3,4-dihydro-2H-pyrrole | 81 |
| Benzaldehyde | Cyclohexanone | Nitromethane | 2-Methyl-5-phenyl-3,4-dihydro-2H-spiro[pyrrole-5,1'-cyclohexane] | 79 |
| Heptanal | Acetone | Nitroethane | 5-Ethyl-5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole | 70 |
The cyclization of amino esters is another foundational strategy. While the direct cyclization of γ-amino esters can lead to γ-lactams, which are related structures, more complex amino esters have been used to create highly functionalized pyrrolidine rings. For example, the stereospecific cyclization of α,ε-dihydroxy-β-amino esters can be directed to form either pyrrolidine or tetrahydropyran (B127337) scaffolds depending on the stereochemistry of the precursor. nih.gov This highlights how open-chain precursors with defined stereocenters can be used to construct complex heterocyclic systems. nih.gov
Chemical Reactivity and Transformation Studies of 5 Ethyl 3,4 Dihydro 2h Pyrrole
Electrophilic Aromatic Substitution Reactions on Dihydropyrrole Derivatives
It is crucial to distinguish the reactivity of 3,4-dihydro-2H-pyrrole derivatives from that of pyrrole (B145914). Pyrrole is an aromatic heterocycle and readily undergoes electrophilic aromatic substitution. acs.orgrsc.orgresearchgate.net In contrast, 5-Ethyl-3,4-dihydro-2H-pyrrole is not aromatic. The endocyclic double bond is that of an imine, not part of a delocalized π-electron system. Therefore, it does not undergo electrophilic aromatic substitution. Instead, the electron-rich C=N double bond is susceptible to electrophilic addition reactions . wikipedia.orgchemistrylearner.comlibretexts.orgyoutube.com
The general mechanism for electrophilic addition involves the initial attack of an electrophile (E+) on the electron-rich C=N double bond. wikipedia.orglibretexts.org This leads to the formation of a cationic intermediate, which is then attacked by a nucleophile (Nu-). This two-step process results in the saturation of the double bond and the addition of the electrophile and nucleophile to the carbon and nitrogen atoms, respectively.
For instance, the reaction with hydrogen halides (HX) would proceed via protonation of the imine nitrogen to form an iminium ion, which is then attacked by the halide anion at the C5 position. Similarly, halogenation (with X₂) would involve the formation of a cyclic halonium-like intermediate, followed by nucleophilic attack of the halide ion.
Nucleophilic Addition and Ring-Opening Pathways
The electrophilic carbon atom of the imine bond in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles can add to the C=N bond, leading to the formation of various substituted pyrrolidine (B122466) derivatives. This reactivity is fundamental to the synthetic utility of 1-pyrrolines.
Common nucleophiles that participate in these reactions include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). The reaction with such reagents results in the formation of a C-C bond at the C5 position, yielding 2-ethyl-5-alkyl(or aryl)pyrrolidines after quenching the intermediate metal alkoxide. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻), which add to the imine carbon to produce 2-ethylpyrrolidine (B92002). researchgate.netyoutube.com
Under certain conditions, nucleophilic addition can be followed by ring-opening. For example, treatment with strong nucleophiles under forcing conditions or the presence of ring strain in substituted derivatives can lead to cleavage of the heterocyclic ring. Reductive ring-opening has been observed in certain dihydropyrrole systems, particularly when activated by specific functional groups.
Oxidation and Reduction Chemistry
Selective Hydrogenation Methodologies for Pyrroline (B1223166) Saturation
The reduction of the C=N double bond in this compound to yield 2-ethylpyrrolidine is a common transformation. This can be achieved through various selective hydrogenation methodologies. Catalytic hydrogenation is a widely employed technique, utilizing heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel (Ra-Ni) in the presence of hydrogen gas. researchgate.netresearchgate.netlibretexts.org These reactions are typically carried out under mild to moderate pressures and temperatures.
The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly in cases where a chiral center is generated. For instance, the diastereoselective hydrogenation of chiral pyrrole derivatives has been achieved with high diastereomeric excess using rhodium on carbon catalysts. researchgate.net
| Catalyst | Substrate Example | Conditions | Product | Yield (%) | Reference |
| Ni/SiO₂ | Various nitro ketones | 120 °C, 20 bar H₂, MeCN, 20 h | Substituted 3,4-dihydro-2H-pyrroles | 79-90 | nih.gov |
| Rh/C | N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester | RT, 20 bar H₂, Methanol | (S,S,S)- and (S,R,S)-N-(1′-methylpyrrolidine-2′-acetyl)-(S)-proline methyl ester | >99 | researchgate.net |
| Pd/C | 1-Methylpyrrole | RT, 6 bar H₂, Various solvents | 1-Methylpyrrolidine | Variable | researchgate.net |
| Ru/C | 1-Methyl-2-pyrroleethanol | RT, 6 bar H₂ | 1-Methyl-2-pyrrolidineethanol | High | researchgate.net |
Oxidative Transformations of the Pyrroline Ring
The pyrroline ring can undergo various oxidative transformations, including oxidative cleavage of the C=N bond or oxidation at other positions of the ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and ozone (O₃) can lead to the cleavage of the double bond. researchgate.netlibretexts.orgyoutube.comyoutube.com Ozonolysis, followed by a reductive or oxidative work-up, would result in the formation of an amino ketone or an amino carboxylic acid, respectively, by breaking the C5-N bond. youtube.comyoutube.comwikipedia.orgmasterorganicchemistry.com
Oxidation with peroxy acids can lead to the formation of oxaziridines, which are three-membered rings containing nitrogen and oxygen. In the case of 1-pyrroline (B1209420) 1-oxides, peracid oxidation can yield different products depending on the substitution pattern. For instance, 2-alkyl substituted 1-pyrroline 1-oxides can give nitroso ketones or nitro ketones. rsc.org
Rearrangement Processes and Isomerization Dynamics
Dihydropyrrole derivatives can undergo various rearrangement and isomerization reactions, often catalyzed by acid or light. One notable reaction is the acid-catalyzed isomerization of 1-pyrrolines to the thermodynamically more stable 2H- or 1H-pyrroles (aromatic pyrroles) when a suitable leaving group or proton is present at the C5 position. wikipedia.org For this compound, acid catalysis could promote tautomerization to the corresponding enamine, 2-ethyl-2,3-dihydro-1H-pyrrole.
Photochemical rearrangements are also known for certain dihydropyrrole systems. For example, 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles have been shown to undergo photochemical rearrangement to the corresponding 2-allyl isomers. rsc.org While not directly involving the simple this compound, this demonstrates the potential for photo-induced isomerizations in related structures.
Ring-chain tautomerism is another dynamic process that can occur in substituted pyrrolines, where there is an equilibrium between the cyclic imine and an open-chain amino ketone. nih.govyoutube.comyoutube.com The position of this equilibrium is dependent on the substituents and the solvent.
Polymerization Tendencies and Stability Considerations of Dihydropyrrole Imines
The imine functionality in this compound makes it susceptible to polymerization, particularly under acidic conditions. The initiation step would involve the protonation of the imine nitrogen, generating an iminium ion. This cation can then act as an electrophile, attacking the nitrogen of another monomer molecule. This process can continue, leading to the formation of a cationic polymer. baranlab.orgorganic-chemistry.orgrsc.org The polymerization of pyrrole itself, often initiated by radical cations, is a well-studied process that can offer insights into the potential polymerization pathways of its dihydro derivatives. researchgate.net
The stability of this compound is influenced by several factors. In solution, 1-pyrroline exists in an equilibrium between its monomeric and trimeric forms, with the trimer being thermodynamically more stable. rsc.org Concentrated solutions of 1-pyrroline have been noted for their poor chemical stability, with the formation of a rigid upper layer suggesting polymerization or degradation. researchgate.net The compound is also sensitive to pH, with its volatility increasing significantly as the pH approaches and surpasses its pKa. researchgate.net Hydrolytic stability is also a consideration, as the imine bond can be susceptible to hydrolysis back to the corresponding amino ketone, particularly under acidic or basic conditions.
Mechanistic Investigations of Reactions Involving 5 Ethyl 3,4 Dihydro 2h Pyrrole
Reaction Pathway Elucidation for Pyrroline (B1223166) Formation and Transformation
The formation of the 3,4-dihydro-2H-pyrrole core, also known as a 1-pyrroline (B1209420), can be achieved through various synthetic routes. One prominent method involves the intramolecular cyclization of bifunctional linear precursors. For the specific case of 5-Ethyl-3,4-dihydro-2H-pyrrole, a plausible precursor is 6-amino-4-oxohexanoic acid or its derivatives. The general mechanism for such a cyclization involves the nucleophilic attack of the primary amine onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the cyclic imine, this compound.
Another significant pathway is the ring expansion of appropriately substituted aziridines. Research on related 5-substituted 3,4-dihydro-2H-pyrroles has shown that N-vinyl substituted aziridines can undergo an iodide ion-mediated ring expansion to yield the corresponding pyrroline derivatives in good yields under mild conditions. acs.orgnih.gov The proposed mechanism involves the nucleophilic attack of the iodide ion on the aziridine (B145994) ring, leading to ring opening and subsequent intramolecular cyclization to form the five-membered dihydropyrrole ring. acs.orgnih.gov The electronic and steric properties of the substituents on the vinyl group have been found to influence the kinetics of this ring expansion. researchgate.net
Furthermore, nickel-catalyzed hydrogenation and cyclization of nitro ketones represents a versatile method for synthesizing 3,4-dihydro-2H-pyrroles. nih.gov This reaction proceeds through the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone moiety. nih.gov This approach allows for the flexible introduction of various substitution patterns on the pyrroline ring. acs.orgnih.govresearchgate.net
Transformations of the this compound ring can involve reactions at the imine functionality. For instance, reduction of the C=N double bond would lead to the corresponding pyrrolidine (B122466), 2-ethylpyrrolidine (B92002). Conversely, oxidation or dehydrogenation can be employed to form the aromatic pyrrole (B145914) ring.
Transition State Analysis in Catalytic Reactions
The catalytic synthesis of dihydropyrroles often involves transition metal catalysts that lower the activation energy of the reaction. While specific transition state analysis for the synthesis of this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, in palladium-catalyzed intramolecular cyclizations of aminoalkenes, the key transition state involves the coordination of the palladium catalyst to the alkene and the amine, facilitating the C-N bond formation. organic-chemistry.org
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these transition states. researchgate.netresearchgate.net DFT calculations can elucidate the geometry and energy of the transition state, providing a deeper understanding of the reaction mechanism and factors influencing stereoselectivity. researchgate.net For example, in the cycloaddition reaction between methyleneketene and pyrroline-1-oxide, DFT studies have identified and characterized the transition states for different reaction pathways, explaining the observed regioselectivity. researchgate.net Such computational approaches could be applied to analyze the transition states in the catalytic synthesis of this compound, for instance, in a nickel-catalyzed hydrogenative cyclization.
Kinetic and Thermodynamic Considerations in Dihydropyrrole Synthesis
The principles of kinetic and thermodynamic control are crucial in the synthesis of this compound, as they dictate the product distribution in competing reaction pathways. wikipedia.org A reaction under kinetic control yields the product that is formed fastest, which corresponds to the pathway with the lowest activation energy. wikipedia.org In contrast, a reaction under thermodynamic control yields the most stable product, which is the one with the lowest Gibbs free energy. wikipedia.org
In the context of dihydropyrrole synthesis, reaction conditions such as temperature, reaction time, and solvent can be manipulated to favor either the kinetic or the thermodynamic product. mdpi.com For example, lower temperatures and shorter reaction times generally favor the kinetically controlled product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamically more stable product. wikipedia.org
The electronic and steric effects of substituents can also play a significant role in the kinetics of the reaction. In the iodide-mediated ring expansion of N-vinyl aziridines to form substituted 3,4-dihydro-2H-pyrroles, it has been observed that electron-withdrawing groups on the aryl ring at the α-carbon of the vinylaziridine decrease the rate of reaction. researchgate.net This is attributed to the reduction in electron density on the methylene (B1212753) carbon, which slows down the displacement of the iodo group. researchgate.net The steric hindrance of bulky substituents can also impact the reaction rate.
Table 1: Hypothetical Kinetic vs. Thermodynamic Product in a Competing Reaction for this compound Synthesis
| Control | Product | Relative Stability | Relative Rate of Formation |
| Kinetic | Isomeric Pyrroline A | Less Stable | Faster |
| Thermodynamic | This compound | More Stable | Slower |
This table is illustrative and based on general principles of kinetic and thermodynamic control.
Computational Chemistry Approaches to Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. mdpi.comsemanticscholar.org It can be employed to calculate the geometries and energies of reactants, products, and, crucially, transient intermediates that are often difficult to observe experimentally. acs.orgacs.org
For the formation of this compound via intramolecular cyclization, DFT could be used to model the initial amine and ketone precursors, the tetrahedral intermediate formed after the nucleophilic attack, and the final dihydropyrrole product. By calculating the energies of these species, the reaction enthalpy and the relative stability of intermediates can be determined. DFT studies on related systems, such as the biosynthesis of certain terpenes, have successfully elucidated complex carbocation cascade reactions by identifying and characterizing the key intermediates. nih.gov
Table 2: Hypothetical Relative Energies of Intermediates in the Formation of this compound Calculated by DFT
| Species | Relative Energy (kcal/mol) |
| Reactants (6-amino-4-oxohexanoic acid) | 0.0 |
| Tetrahedral Intermediate | +5.2 |
| Transition State for Dehydration | +25.8 |
| Products (this compound + H₂O) | -10.5 |
This data is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to model the entire catalytic cycle of a reaction, including substrate binding, chemical transformation, and product release.
For a catalytic synthesis of this compound, an MD simulation could track the movement of the substrate and catalyst atoms, revealing the conformational changes that occur during the reaction. This can be particularly useful for understanding enzyme-catalyzed reactions or reactions occurring in a complex solvent environment. By combining quantum mechanical methods with molecular mechanics (QM/MM), it is possible to treat the reactive part of the system with a high level of theory (QM) while the surrounding environment is treated with a more computationally efficient method (MM). This approach has been successfully used to study the reaction mechanisms of enzymes. nih.gov
Role in Medicinal Chemistry and Biological Activity
Pharmacological Relevance of Dihydropyrrole Structures as Fused Pyrrole (B145914) Compounds
The pyrrole ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological applications. researchgate.net As a privileged scaffold, its derivatives are recognized for activities including antimicrobial, anti-inflammatory, analgesic, anti-tumor, and anti-diabetic properties. eurekaselect.comalliedacademies.org The biological significance of the pyrrole nucleus is often enhanced when it is fused with other heterocyclic systems, leading to the development of novel derivatives with improved biological activity. researchgate.netnih.gov Dihydropyrrole structures, as partially saturated analogs of pyrrole, are key intermediates in the biosynthesis and degradation of proline and serve as versatile building blocks in medicinal chemistry. nih.gov The interest in these fused heterocyclic compounds stems from their potential to act as pharmacophores in a multitude of drugs, driving continuous research into their synthesis and therapeutic value. eurekaselect.comnih.gov
Inhibitory Activities of 5-Ethyl-3,4-dihydro-2H-pyrrole Derivatives
The core structure of this compound provides a foundation for the development of derivatives with specific inhibitory activities against various biological targets.
Derivatives of pyrrole structures have been identified as potent and specific inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism. nih.gov DPP-IV inhibitors, also known as gliptins, are a class of oral hypoglycemics used in the management of type 2 diabetes mellitus. nih.gov The mechanism involves preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. Research into beta-amino pyrrole-2-carbonitrile (B156044) derivatives has demonstrated their capacity for potent DPP-IV inhibition, with some compounds showing significant in vivo efficacy in reducing blood glucose levels. nih.gov The exploration of derivatives based on the this compound scaffold is a logical progression in the search for novel DPP-IV inhibitors.
Below is a table showcasing the DPP-IV inhibitory activities of representative pyrrole derivatives, illustrating the potential of this chemical class.
| Compound ID | Structure | DPP-IV IC₅₀ (µM) |
| Compound 5 | Beta-amino pyrrole-2-carbonitrile derivative | 0.05 |
| Compound 1 | Lead compound with general pyrrole structure | 10.1 |
| Compound 18 | Derivative with pyrazole (B372694) linker | 0.015 |
| Compound 14 | Alkyl-substituted heterocyclic linker | Moderate Activity |
| Compound 15 | Alkyl-substituted heterocyclic linker | Moderate Activity |
| Compound 26 | Phenyl-substituted heterocyclic linker | Low Activity |
This table is interactive and can be sorted by clicking on the column headers.
Recent studies have highlighted the neuroprotective potential of various pyrrole derivatives. researchgate.net These compounds are being investigated for their ability to counteract oxidative stress and enzyme dysregulation, which are key factors in the progression of neurodegenerative diseases. nih.govresearchgate.net The mechanisms of action include antioxidant effects and the inhibition of enzymes such as monoamine oxidase B (MAO-B). researchgate.netnih.gov For instance, certain N-pyrrolyl hydrazide hydrazones have demonstrated significant neuroprotective effects in models of induced oxidative stress, comparable to that of melatonin. researchgate.net This suggests that derivatives of this compound could be synthesized and evaluated for their potential to mitigate neuronal damage and offer therapeutic benefits in neurological disorders. nih.gov
Molecular Interaction with Biological Targets: Advanced Binding Studies and Docking Simulations
To understand the inhibitory activity of this compound derivatives at a molecular level, advanced computational techniques such as molecular docking and binding studies are employed. nih.govresearchgate.net These simulations provide insights into how a ligand (the pyrrole derivative) interacts with the active site of a biological target, such as an enzyme. researchgate.net For example, docking studies can reveal key hydrogen bonding interactions between the derivative and specific amino acid residues (e.g., Glu203 and Glu204 in DPP-IV). researchgate.net These computational analyses are crucial for predicting the binding affinity and orientation of a compound within the target's binding pocket, thereby guiding the rational design of more potent and selective inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological potency of lead compounds like this compound. These studies involve systematically modifying the chemical structure of the molecule and evaluating the impact of these changes on its biological activity. For instance, research on other pyrrole derivatives has shown that the nature and position of substituents on the pyrrole ring can dramatically influence their inhibitory activity. acs.org In the context of DPP-IV inhibitors, it has been observed that introducing bulky, lipophilic groups can sometimes decrease activity, whereas specific heterocyclic linkers can enhance it into the nanomolar range. researchgate.net Similarly, modifications to the pyrrole ring itself, such as replacing methyl groups with ethyl groups, have been shown to affect metabolic stability. acs.org Through careful SAR analysis, researchers can identify the key structural features required for optimal interaction with a biological target, leading to the development of more effective therapeutic agents.
Applications in Chemical Biology Research and Natural Product Synthesis
The 3,4-dihydro-2H-pyrrole scaffold, also known as a 1-pyrroline (B1209420) ring system, is a crucial structural motif and a versatile intermediate in the synthesis of various biologically active compounds and natural products. nih.govresearchgate.net Derivatives of this core structure, particularly those with substitutions at the 2- and 5-positions, are integral to the architecture of numerous alkaloids found in nature. nih.gov
Substituted 3,4-dihydro-2H-pyrroles serve as key precursors for the synthesis of more complex heterocyclic systems like pyrrolidines and pyrroles. nih.govnih.gov The methodology for creating diversely substituted 5-alkyl-3,4-dihydro-2H-pyrrole derivatives allows for the construction of building blocks that are subsequently used in the synthesis of natural products containing 2-substituted pyrrolidine (B122466) residues as core structural units. researchgate.net
A notable application is in the synthesis of bioactive lipophilic alkaloids, such as the 2,5-dialkyl-1-pyrroline derivatives that are components of fire ant venoms. nih.govresearchgate.net The synthesis of compounds like 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole, an analog of the subject compound, highlights the role of this chemical class as important intermediates for these types of active natural products. nih.gov The general synthetic utility is demonstrated by the conversion of functionalized 3,4-dihydro-2H-pyrroles into corresponding 2-substituted pyrrolines and other derivatives, which are valuable synthetic intermediates for a range of pyrrolidine and pyrroline (B1223166) compounds. nih.gov
The research in this area provides pathways to various substituted pyrroline derivatives, which are recognized as valuable precursors for more elaborate molecular structures. nih.govresearchgate.net The table below summarizes examples of synthetic applications for this class of compounds.
| Precursor Compound Class | Synthetic Transformation | Resulting Structures | Relevance/Application |
| Diethyl 5-alkyl-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates | Hydrolytic decarboxylation | 2-substituted pyrrolines | Key intermediates for pyrroline and pyrrolidine derivatives nih.gov |
| 2,5-undecadione | Enzymatic transamination/cyclization | 5-hexyl-2-methyl-3,4-dihydro-2H-pyrrole | Intermediate for bioactive alkaloids (e.g., fire ant venoms) nih.govresearchgate.net |
| N-vinyl substituted aziridines | Iodide ion induced ring expansion | 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates | Versatile precursors for substituted pyrrolines, pyrroles, and pyrrolidines nih.gov |
Analytical and Spectroscopic Characterization Methodologies for 5 Ethyl 3,4 Dihydro 2h Pyrrole and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 5-Ethyl-3,4-dihydro-2H-pyrrole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet) and the three methylene (B1212753) (–CH₂–) groups of the dihydropyrrole ring. The chemical shifts of the ring protons are influenced by their proximity to the C=N double bond. nih.govresearchgate.net
¹³C NMR Spectroscopy : This method identifies all unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the five ring carbons and the two carbons of the ethyl substituent. The imine carbon (C5) would appear significantly downfield due to its sp² hybridization and proximity to the electronegative nitrogen atom. rsc.org
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the ethyl group and the dihydropyrrole ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| C2 | ~3.8 - 4.0 | ~55 - 60 | Triplet (t) |
| C3 | ~1.9 - 2.1 | ~20 - 25 | Multiplet (m) |
| C4 | ~2.5 - 2.7 | ~35 - 40 | Triplet (t) |
| C5 | - | ~175 - 185 | Imine carbon |
| C6 (CH₂) | ~2.2 - 2.4 | ~28 - 33 | Quartet (q) |
| C7 (CH₃) | ~1.1 - 1.3 | ~10 - 15 | Triplet (t) |
Mass Spectrometry (MS) Applications (e.g., ESI-MS, CI-MS)
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as cyclic imines. researchgate.net It typically generates protonated molecular ions [M+H]⁺, allowing for the accurate determination of the molecular weight of this compound (C₆H₁₁N, MW: 97.16 g/mol ). unibo.it
Chemical Ionization (MS) : CI is another soft ionization technique that results in less fragmentation than electron ionization (EI), making it suitable for molecular weight determination. For cyclic imine toxins, Atmospheric Pressure Chemical Ionization (APCI-MS) has been shown to be highly sensitive, producing a strong quasi-molecular ion peak [M+H]⁺. researchgate.net The fragmentation of this precursor ion often involves the neutral loss of small molecules like water. researchgate.net
The fragmentation of the this compound molecular ion would likely proceed through cleavage of the ethyl group or ring-opening pathways, yielding characteristic fragment ions that help confirm the proposed structure.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 98 | [M+H]⁺ | Protonated molecular ion (in ESI, CI) |
| 97 | [M]⁺˙ | Molecular ion (in EI) |
| 82 | [M-CH₃]⁺ | Loss of a methyl radical |
| 68 | [M-C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |
| 54 | [C₄H₆]⁺˙ | Fragment from ring cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular "fingerprint". msu.eduresearchgate.net
For this compound, the most characteristic vibrational band would be the C=N stretching frequency, which is a strong indicator of the imine functional group. Other key vibrations include C-H stretching and bending modes for the aliphatic ring and ethyl group, as well as C-N stretching.
Infrared (IR) Spectroscopy : In the IR spectrum, the C=N stretch typically appears as a strong absorption in the region of 1690–1640 cm⁻¹. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The region between 1450 and 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule's structure. msu.edu
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C=N stretch is also Raman active. These spectroscopic techniques have been successfully applied to study the vibrational modes of pyrrole (B145914) and its derivatives. researchgate.netresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=N Stretch (Imine) | 1640 - 1690 | Medium to Strong |
| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Chromatographic Separation and Purification Techniques
Chromatography is essential for separating this compound from reaction byproducts, unreacted starting materials, and other impurities. These techniques are crucial for both assessing the purity of a sample and for obtaining highly pure material for further analysis or use.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound.
In a GC-MS analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity and molecular weight. This method allows for the quantification of the target compound and the identification of any volatile impurities, making it an excellent tool for purity assessment. nih.govsci-hub.se The technique has been successfully used to analyze and differentiate related pyrroline (B1223166) derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. It is suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
Analytical HPLC : For analytical purposes, Reversed-Phase HPLC (RP-HPLC) is commonly employed. pensoft.netpensoft.net In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). This compound, being a moderately polar compound, can be effectively separated and quantified using this method. The retention time provides a qualitative measure, while the peak area allows for quantitative analysis.
Preparative HPLC : HPLC can also be scaled up for preparative purposes to purify larger quantities of the compound. By using a larger column and higher flow rates, a crude mixture can be separated into its individual components, allowing for the isolation of highly pure this compound. This is particularly useful when high-purity material is required for subsequent spectroscopic analysis or biological testing. nih.gov
X-ray Crystallography for Definitive Structural Determination of Derivatives
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.
While specific crystallographic data for derivatives of this compound are not widely available in the published literature, the methodology can be illustrated by examining the crystal structure of a closely related compound, 5-Phenyl-3,4-dihydro-2H-pyrrole. In a study of this compound, single-crystal X-ray diffraction revealed a planar conformation for the pyrroline ring, a notable finding for a 2-substituted 1-pyrroline (B1209420). researchgate.net The molecules were found to assemble into pseudo-dimers through π–π interactions. researchgate.net
The general procedure for X-ray crystallographic analysis of a this compound derivative would involve the following steps:
Crystal Growth: High-quality single crystals of the derivative are grown from a suitable solvent system.
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to yield a final, detailed molecular structure.
The resulting crystallographic data provides a wealth of information, as exemplified by the data typically reported for such structures.
Table 1: Example Crystal Data and Structure Refinement Parameters for a 3,4-dihydro-2H-pyrrole Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C10H11N |
| Formula weight | 145.20 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling, particularly with stable isotopes like carbon-13 (¹³C), is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and as internal standards in quantitative analysis. The introduction of a heavier isotope into the molecular structure of this compound allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While a specific, detailed synthesis for this compound-¹³C₂ is not readily found in peer-reviewed literature, general methods for the synthesis of ¹³C-labeled organic molecules can be applied. A versatile approach involves the use of universally labeled building blocks. For instance, ¹³C elemental carbon can be converted to calcium carbide (Ca¹³C₂), which in turn is used to generate ¹³C₂-acetylene. rsc.org This labeled acetylene can then be incorporated into a variety of organic scaffolds through numerous synthetic transformations. rsc.org
Another illustrative example is the synthesis of ¹³C-labeled 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO), a related cyclic nitrone. In one study, DMPO was ¹³C-labeled at the C5 position and deuterated to prolong its relaxation time for in vivo studies. nih.gov The synthesis of such labeled compounds allows for sensitive detection in biological systems.
The synthesis of this compound-¹³C₂ would likely involve a multi-step sequence starting from a simple, commercially available ¹³C-labeled precursor. The strategic placement of the ¹³C atoms would depend on the intended application of the labeled compound.
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. nih.gov By introducing a ¹³C-labeled compound like this compound-¹³C₂ into a biological system, researchers can track its journey and identify its metabolic products. nih.govnih.gov This is typically achieved by analyzing biological samples (e.g., plasma, urine, tissue extracts) using techniques like mass spectrometry or NMR to detect the ¹³C label in metabolites.
This methodology allows for:
Elucidation of Metabolic Pathways: Identifying the series of biochemical reactions a compound undergoes in an organism.
Quantification of Metabolic Flux: Measuring the rates of metabolic reactions. nih.gov
Identification of Metabolites: Determining the chemical structures of the products formed from the parent compound.
Understanding Drug Disposition: In pharmaceutical research, it helps to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov
For example, a study using ¹³C-labeled glucose can trace the incorporation of carbon into various downstream molecules, including those involved in glycan synthesis on cell membranes, providing direct measurements of glucose routing. biorxiv.org Similarly, feeding a cell culture with this compound-¹³C₂ and subsequently analyzing the cellular components would reveal which larger biomolecules, if any, incorporate the pyrroline backbone or its fragments. This powerful technique provides a dynamic view of metabolic processes that is not achievable with unlabeled compounds alone.
Derivatives and Analogues of 5 Ethyl 3,4 Dihydro 2h Pyrrole: Synthesis and Applications
Synthesis and Reactivity of Alkyl-Substituted Dihydropyrroles (e.g., 2-Methyl-1-pyrroline, 5-Butyl-3,4-dihydro-2H-pyrrole)
Alkyl-substituted dihydropyrroles are fundamental building blocks in organic synthesis. Various methods have been developed for their preparation, offering access to a range of substitution patterns.
One prominent method involves the hydrogenative cyclization of nitro ketones. This approach is versatile, starting from three simple components: a ketone, an aldehyde, and a nitroalkane. nih.govnih.gov The reaction proceeds using a highly active and reusable nickel catalyst, tolerating a variety of functional groups and enabling the synthesis of numerous dihydropyrrole derivatives. nih.govnih.govresearchgate.netresearchgate.net For instance, by selecting appropriate ketone and nitroalkane precursors, derivatives such as 5-Butyl-3,4-dihydro-2H-pyrrole can be synthesized. The process is efficient, with good to excellent yields reported for a wide scope of substrates. nih.govresearchgate.net
Another strategy is the intramolecular hydroamination of alkynes. 2-Methyl-1-pyrroline, a monocyclic imine, can be formed via the intramolecular hydroamination of 4-pentyn-1-amine, catalyzed by Rh(I) complexes. chemicalbook.com This compound is a valuable pharmaceutical intermediate. chemicalbook.com
Radical cyclization offers another route to substituted dihydropyrroles. Densely substituted dihydropyrroles can be synthesized with excellent diastereoselectivity through a 5-exo-trig cascade radical cyclization of alkynyl vinylogous carbamates. acs.org The choice of protecting group on the nitrogen atom can direct the reaction to yield either dihydropyrroles (with N-sulfonyl groups) or fully aromatic pyrroles. acs.org
Furthermore, rhodium-catalyzed hydroacylation reactions provide a direct synthesis of functionalized dihydropyrroles. nih.gov The hydroacylative coupling of aldehydes with allylic amines, followed by an in-situ cyclization, yields the dihydropyrrole core. This method tolerates a variety of substituents on both the aldehyde and the amine components. nih.gov
| Method | Starting Materials | Key Features | Example Product |
|---|---|---|---|
| Hydrogenative Cyclization nih.govnih.gov | Ketone, Aldehyde, Nitroalkane | Multi-component reaction; Uses a reusable Nickel catalyst. | Various 3,4-dihydro-2H-pyrroles |
| Intramolecular Hydroamination chemicalbook.com | Amino-alkynes (e.g., 4-pentyn-1-amine) | Catalyzed by Rh(I) complexes. | 2-Methyl-1-pyrroline |
| Cascade Radical Cyclization acs.org | Alkynyl vinylogous carbamates | High diastereoselectivity; Product depends on N-protecting group. | Penta-substituted dihydropyrroles |
| Hydroacylation/Cyclization nih.gov | Aldehydes, Allylic amines | Rhodium-catalyzed; Forms functionalized dihydropyrroles. | Substituted dihydropyrroles |
Functionalized Dihydropyrrole Carboxylates (e.g., (2S)-5-ethyl-3,4-dihydro-2H-pyrrole-2-carboxylate)
Dihydropyrrole carboxylates are important intermediates, particularly in the synthesis of complex alkaloids and pharmaceutical agents. Their synthesis often requires stereocontrol to achieve the desired biological activity.
A notable one-pot, three-step approach has been developed for the diastereoselective synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.gov This method starts from commercially available materials: phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. The process is conducted under metal-free conditions using benign solvents and results in amidines bearing three contiguous stereocenters with good to high yields and diastereoselectivity. nih.gov
Another related class of compounds, 3,4-dihydro-2H-pyrrole-2-carbonitriles, serves as versatile precursors for various heterocyclic structures, including pyrrole-2-carboxylates. acs.org These intermediates can be obtained in a single step from aminoacetonitrile hydrochloride and enones through a 6π-electrocyclization reaction. They can then be transformed into a variety of fused pyrrole (B145914) systems. acs.org
Related Unsaturated Nitrogen Heterocycles (e.g., 6-Methyl-2,3,4,5-tetrahydropyridine, 3,4-Dihydro-2H-pyrrole)
The chemistry of dihydropyrroles is closely related to other unsaturated nitrogen heterocycles, such as the parent 3,4-Dihydro-2H-pyrrole and the six-membered tetrahydropyridines.
3,4-Dihydro-2H-pyrrole: The parent ring system can be synthesized through several routes. One method involves the cyclization of γ,δ-unsaturated ketone O-acetyloximes. oup.com This reaction is facilitated by acetic acid and a catalytic amount of 1,5-naphthalenediol, where both stereoisomers of the starting oxime can be used due to in-situ isomerization. oup.com Another general synthesis involves the hydrogenation and cyclization of nitro ketones, which are accessible from a three-component reaction of a ketone, an aldehyde, and a nitroalkane, catalyzed by a nickel-based system. nih.govnih.gov
Tetrahydropyridines: These six-membered rings are also significant in medicinal chemistry. auctoresonline.org Various synthetic methods have been developed for their construction. For example, asymmetric synthesis of tetrahydropyridines can be achieved via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. semanticscholar.org Specific derivatives like 6-methyl-2,3,4,5-tetrahydropyridine and 6-ethyl-2,3,4,5-tetrahydropyridine are known compounds within this class. chemsynthesis.comchemsynthesis.com
Role of Pyrroline (B1223166) Derivatives in Broader Natural Product Synthesis
Pyrroline and the related pyrrole moieties are core structural units in a vast number of natural products, particularly marine alkaloids, which often exhibit significant biological and pharmacological properties. researchgate.netchim.it The synthesis of these complex molecules frequently relies on the construction or modification of a pyrroline or pyrrole ring as a key strategic step. bohrium.com
Pyrroline derivatives serve as crucial starting materials for the stereoselective synthesis of biologically important alkaloids. researchgate.net The pyrrolyl-2-carboxyl scaffold, for instance, is a key pharmacophore for the binding of antibiotics like clorobiocin to their target proteins. researchgate.net This highlights the importance of this structural unit in mediating biological activity.
The synthesis of natural products like the lamellarins, which exhibit high cytotoxicity, is based on the 3,4-diarylpyrrole moiety. chim.itresearchgate.net The construction of this core often involves pyrroline intermediates or related synthetic strategies. The versatility of pyrroline chemistry allows for its incorporation into complex frameworks, making it an indispensable tool for synthetic chemists targeting new natural products. bohrium.com
Structural Modifications for Enhanced Biological Profiles and Selectivity
The biological activity of pyrroline and pyrrole derivatives can be significantly altered through structural modifications. nih.gov The pyrrole ring is a versatile template for generating a diverse range of lead compounds by introducing various pharmacophores. nih.gov
Structure-activity relationship (SAR) studies on related heterocyclic systems provide insights into how modifications can enhance biological profiles. For example, in a series of pyrrolo[3,4-c]pyridine derivatives, the potency was found to be dependent on the R² substituent. nih.gov Activity increased when the substituent was an ethyl or propyl chain compared to a methyl group, while larger groups like phenyl led to a significant loss of potency. nih.gov This demonstrates that even minor changes to alkyl substituents can have a profound impact on biological function.
The introduction of different functional groups to the pyrrole core is a common strategy to develop new bioactive molecules. mdpi.com Studies on newly synthesized trisubstituted pyrrole derivatives have shown that these compounds can exhibit dose- and time-dependent cytotoxic activity against various tumor cell lines. mdpi.com The nature and position of the substituents are critical in determining the potency and selectivity of the antitumor properties. These findings underscore the importance of continued research into the structural modification of pyrroline and pyrrole scaffolds to discover novel therapeutic agents. nih.govresearchgate.net
| Compound Name |
|---|
| 5-Ethyl-3,4-dihydro-2H-pyrrole |
| 2-Methyl-1-pyrroline |
| 5-Butyl-3,4-dihydro-2H-pyrrole |
| (2S)-5-ethyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
| 6-Methyl-2,3,4,5-tetrahydropyridine |
| 3,4-Dihydro-2H-pyrrole |
| phenylsulfonylacetonitrile |
| N-(diphenylmethylene)glycine tert-butyl ester |
| aminoacetonitrile hydrochloride |
| 6-ethyl-2,3,4,5-tetrahydropyridine |
| clorobiocin |
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of heterocyclic compounds, including pyrrolines, is increasingly benefiting from the integration of flow chemistry. This approach offers advantages over traditional batch processing, such as improved reaction control, enhanced safety, and greater scalability. For pyrroline (B1223166) derivatives, flow chemistry can enable precise control over reaction parameters like temperature, pressure, and reaction time, which is crucial for managing reactive intermediates and improving yields.
Sustainable synthesis methodologies are also a key focus. Research into the synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry highlights the potential for developing more efficient and environmentally friendly routes to complex molecules. wordpress.com The application of these principles could lead to the development of a sustainable flow synthesis for 5-Ethyl-3,4-dihydro-2H-pyrrole and its derivatives, minimizing solvent usage and energy consumption. wordpress.com
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |
| Heat Transfer | Often inefficient, hotspots can occur | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling large quantities of reagents can be hazardous | Small reaction volumes minimize risk |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Reproducibility | Can vary between batches | High consistency and reproducibility |
Chemoinformatics and Data-Driven Research on Pyrroline Compounds
Chemoinformatics and data-driven approaches are revolutionizing chemical research by using computational tools to analyze vast datasets. patonlab.com These methods can predict the properties, reactivity, and biological activity of molecules, thereby accelerating the discovery process. lbl.gov For the pyrroline class of compounds, chemoinformatic tools can be used to build quantitative structure-activity relationship (QSAR) models. frontiersin.org
These models can identify key structural features of pyrroline derivatives that are critical for a specific biological activity. By analyzing databases of known pyrroline compounds, machine learning algorithms can guide the design of new molecules, like derivatives of this compound, with enhanced properties. This data-driven approach helps to prioritize synthetic efforts and reduce the time and cost associated with laboratory experimentation. patonlab.comresearchgate.net
Exploration of Advanced Materials Science Applications
The unique electronic and structural properties of heterocyclic compounds make them attractive candidates for applications in materials science. Pyrrole-containing structures are known components in semiconductor materials and chemical sensors. researchgate.net While the fully saturated pyrrolidine (B122466) ring is valued for its three-dimensional structure in drug design, the unsaturated pyrroline ring offers a different set of properties that could be exploited in advanced materials. researchgate.netdocumentsdelivered.com
Future research could investigate the potential of this compound as a monomer or building block for novel polymers or organic materials. Its specific substitution pattern may influence properties such as conductivity, optical behavior, or self-assembly, opening doors to applications in electronics, photonics, or smart materials.
Emerging Therapeutic Targets and Innovative Drug Discovery Efforts
The pyrrolidine and pyrroline scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive natural products and synthetic drugs. nih.govfrontiersin.org They are found in compounds targeting a wide range of diseases, including cancer, microbial infections, and central nervous system disorders. researchgate.netnih.gov
Innovative drug discovery efforts are focused on designing novel pyrroline derivatives to interact with emerging therapeutic targets. The 1-pyrroline (B1209420) core is present in compounds with immunomodulatory and glycosidase inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on various pyrroline derivatives help medicinal chemists understand how modifications, such as the ethyl group in this compound, influence biological activity. researchgate.netnih.gov Future research will likely involve screening this compound and its analogues against new biological targets to uncover novel therapeutic potentials.
Table 2: Examples of Biological Activities of Pyrroline-Containing Scaffolds
| Scaffold Type | Example Biological Activity | Reference |
|---|---|---|
| 1-Pyrroline Iminosugars | Glycosidase inhibition, Immunomodulation | nih.gov |
| β-Trifluoromethylated 1-Pyrrolines | Nitric oxide synthase inhibition | nih.gov |
| Pyrrolidine-2,5-diones | Anticonvulsant activity | nih.gov |
Implementation of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu The synthesis of pyrrole (B145914) and pyrroline derivatives is an active area for the application of these principles. semanticscholar.org
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.govmdpi.com
Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This includes the use of solid acid catalysts or non-noble metal catalysts. yale.eduresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. yale.edu The Paal-Knorr reaction, a classic method for pyrrole synthesis, is noted for its high atom economy as it only loses water molecules. ed.gov
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. cwejournal.orgmdpi.com
By optimizing synthetic routes according to these principles, the production of this compound can be made more sustainable and environmentally friendly. nih.gov
Q & A
Q. What are the established synthetic methodologies for 5-Ethyl-3,4-dihydro-2H-pyrrole?
A common approach involves cyclization reactions using precursors such as substituted γ-keto acids or lactams. For example, homologues of 5-substituted-3,4-dihydro-2H-pyrroles can be synthesized via one-pot reactions involving methylene sulfones and lactims (e.g., 5-methoxy or 5-methylthio derivatives) under nucleophilic aromatic substitution conditions . Distillation or column chromatography (e.g., gradient elution with ethyl acetate/petroleum ether) is typically used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and ring saturation. Coupling constants (e.g., J = 1.5–7.5 Hz) distinguish vinyl, allylic, and alkyl protons .
- FTIR : Identifies functional groups (e.g., C=N or C=O stretches) .
- HRMS : Validates molecular weight and fragmentation patterns .
For structural ambiguity, single-crystal X-ray diffraction (using SHELX software ) is recommended.
Q. What safety protocols are essential when handling this compound derivatives?
- Use ventilation systems and closed containers to avoid inhalation or skin contact.
- Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (Category 4) and skin/eye irritation risks (Category 2/2A) .
- Store away from ignition sources and monitor for degradation products over time .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model reaction pathways, such as cyclization energetics or regioselectivity in nucleophilic substitutions. For example, DFT studies on analogous pyrrolo-pyrimidines reveal charge distribution at the ethyl-substituted carbon, guiding functionalization strategies . Molecular docking may also predict bioactivity by simulating interactions with enzyme active sites .
Q. What mechanistic insights explain contradictions in cyclization yields for this compound derivatives?
Discrepancies often arise from:
- Steric effects : Bulky substituents (e.g., aryl groups) hinder ring closure, reducing yields .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in lactam formation, while non-polar solvents favor byproduct formation .
- Catalyst choice : Brønsted acids (e.g., p-TSA) accelerate cyclization but may promote side reactions like oxidation .
Q. How is this compound utilized in spin-trapping studies?
Derivatives like DMPO (5,5-dimethyl-1-pyrroline N-oxide) act as spin traps in Electron Paramagnetic Resonance (EPR) spectroscopy. The ethyl group in this compound stabilizes radical adducts, enabling detection of short-lived intermediates (e.g., hydroxyl radicals) in oxidative stress research .
Q. What strategies optimize the synthesis of bioactive analogs from this compound?
- Functionalization : Introduce halogen (e.g., Cl) or fluorophenyl groups at the 5-position to enhance binding to kinase targets .
- Hybrid scaffolds : Fuse with pyrimidine or benzothiazine rings to modulate pharmacokinetic properties (e.g., logP) .
- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) resolve racemic mixtures for drug candidates .
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| SHELX refinement | Crystal structure determination | |
| Gradient chromatography | Purification of diastereomers | |
| EPR spectroscopy | Radical trapping in biological systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
